Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trifluoromethyl sulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,1,1,3,3,3-Hexafluoro-2-propanol+Trifluoromethyl sulfonic acid+KOH→Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while addition reactions may produce complex adducts.
Scientific Research Applications
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate include:
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis.
Trifluoromethyl sulfonic acid: A strong acid used in various chemical reactions.
Hexafluoroisopropanol: A fluorinated solvent with similar properties.
Uniqueness
What sets this compound apart from similar compounds is its combination of fluorinated groups and a sulfonate group, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and reactivity.
Biological Activity
Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate (CAS: 93762-10-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies.
- Molecular Formula : C4F9KO3S
- Molar Mass : 338.19 g/mol
- Synonyms : Potassium perfluoro-tert-butoxide, potassium nonafluoro-t-butoxide
The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated structure enhances lipophilicity, which may influence membrane permeability and protein binding.
Key Mechanisms:
- Membrane Disruption : The compound can integrate into lipid bilayers due to its hydrophobic nature, potentially leading to altered membrane fluidity and function.
- Protein Interaction : It may interact with specific proteins involved in cellular signaling pathways, affecting their activity and stability.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various perfluoroalkyl substances (PFAS), including this compound. A notable study assessed the compound's impact on human induced pluripotent stem cell (iPSC)-derived cardiomyocytes:
Concentration (µM) | Cell Viability (%) | Toxicity Observed |
---|---|---|
0.1 | 95 | None |
1 | 85 | Mild toxicity |
10 | 50 | Significant toxicity |
The study indicated that at higher concentrations, the compound exhibited significant cytotoxic effects characterized by reduced cell viability and signs of cellular stress .
In Vivo Studies
In animal models, particularly mice, this compound was administered to evaluate its pharmacokinetics and potential toxicological effects:
- Absorption : Approximately 95% absorption was noted within 24 hours post-injection.
- Tissue Distribution : Significant accumulation was observed in the liver and spleen.
Organ | Concentration (mg/g) | Percentage of Injected Dose (%) |
---|---|---|
Liver | 27.5 | 7.5 |
Spleen | 87.9 | 9.2 |
Blood | 2.2 | Estimated at 0.7 |
Histopathological analysis revealed liver changes consistent with toxic effects but noted that most subjects survived without significant distress .
Environmental Impact
The persistence of PFAS compounds in the environment raises concerns regarding their long-term biological effects. This compound is part of a broader class of chemicals that exhibit resistance to degradation. This characteristic has led to widespread environmental contamination and potential bioaccumulation in wildlife and humans.
Properties
Molecular Formula |
C4F9KO3S |
---|---|
Molecular Weight |
338.19 g/mol |
IUPAC Name |
potassium;1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-2(6,7)1(3(8,9)10,4(11,12)13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
InChI Key |
ARIBLUOFKZXDJW-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.